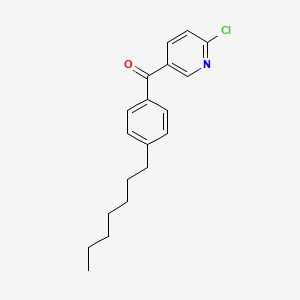
N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide
Übersicht
Beschreibung
N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide is a chemical compound with the empirical formula C₁₁H₁₁FIN₃O and a molecular weight of 347.13 g/mol . It belongs to the class of fluorinated building blocks and contains a cyano group, a fluorine atom, and an iodine atom attached to a pyridine ring. The pivalamide moiety serves as a protecting group.
Molecular Structure Analysis
The molecular structure of This compound can be represented by the following SMILES notation: CC(C)(C)C(=O)Nc1ncc(F)c(C#N)c1I . This notation provides insight into the arrangement of atoms within the molecule.
Wissenschaftliche Forschungsanwendungen
Synthesis and Computational Studies
- A study by Jayarajan et al. (2019) reported the synthesis of related compounds through a three-component reaction, including computational chemistry methods. Their research also explored the non-linear optical (NLO) properties and molecular docking analyses of these compounds, highlighting potential contributions to the inhibition of tubulin polymerization and anticancer activity.
Pharmacological Applications
- Research by Yu et al. (2008) discussed the synthesis and evaluation of analogues for cystic fibrosis therapy. They demonstrated that certain structural constraints in these compounds result in improved activity, indicating the importance of molecular structure in pharmacological efficacy.
Antibacterial Evaluation
- A study by Al-Romaizan (2019) investigated the nucleophilic behavior of related compounds and their potential as antibacterial agents. The study provides insights into the structural features relevant to antibacterial activity.
Antiviral Activity
- Lewis et al. (1993) synthesized derivatives for evaluating antiviral activity. Their research contributes to understanding the potential of such compounds in antiviral therapies.
Reaction Monitoring and Optimization
- Godany et al. (2011) focused on the lithiation-fluoroacetylation of related compounds, offering insights into reaction mechanisms and optimized conditions for synthesis, critical for pharmaceutical applications.
Molecular Imaging and PET Tracers
- The work by Beer et al. (1995) and García et al. (2014) delves into the synthesis of radiolabelled compounds for Positron Emission Tomography (PET), highlighting the importance of these compounds in molecular imaging and neuropsychiatric disease research.
Chemical and Structural Analysis
- Atalay et al. (2016) described the molecular structure of a related compound, providing valuable information on the chemical and structural properties that can influence biological activity.
Herbicidal Activity
- A study by Liu et al. (2005) synthesized derivatives as herbicidal inhibitors, showcasing the potential agricultural applications of such compounds.
Colorimetric Sensing of Anions
- Younes et al. (2020) synthesized benzamide derivatives for colorimetric sensing of fluoride anions, indicating the utility of these compounds in chemical sensing technologies.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-cyano-5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FIN3O/c1-11(2,3)10(17)16-9-8(13)6(4-14)7(12)5-15-9/h5H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYLPDAXAYJYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164074 | |
| Record name | Propanamide, N-(4-cyano-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-60-0 | |
| Record name | Propanamide, N-(4-cyano-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(4-cyano-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















